7-Oxo-7-(phenylamino)heptanoic acid

Crystallography Solid-State Chemistry Material Science

7-Oxo-7-(phenylamino)heptanoic acid is the indispensable carboxy-terminal precursor for potent non-hydroxamate HDAC inhibitors, enabling substitution of hydroxamic acid with thiol or mercaptoamide zinc-binding groups. The seven-carbon linker is pharmacophorically critical: SAR studies confirm >90-fold potency loss when truncated by one carbon. This scaffold generates paralog-selective chemical probes (e.g., Class I vs. HDAC6), validated by in-cell hyperacetylation assays. Its reproducible solid-state hydrogen-bonding network and centrosymmetric crystal structure ensure analytical reliability for crystallography and quality-controlled synthesis.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 160777-08-2
Cat. No. B029972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-7-(phenylamino)heptanoic acid
CAS160777-08-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCC(=O)O
InChIInChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17)
InChIKeyDTZWAOUERANOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxo-7-(phenylamino)heptanoic Acid (CAS 160777-08-2): A Defined Synthetic Intermediate for HDAC-Targeted Research


7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2), also known as 6-(phenylcarbamoyl)hexanoic acid, is a zwitterionic organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. [1] Its solid-state structure is characterized by a centrosymmetric geometry with a defined hydrogen-bonding network, as established by single-crystal X-ray diffraction. [2] The compound serves as a critical carboxy-terminal precursor in the synthesis of histone deacetylase (HDAC) inhibitors, particularly non-hydroxamate analogs modeled on suberoylanilide hydroxamic acid (SAHA). [3]

Why In-Class Analogs Cannot Substitute for 7-Oxo-7-(phenylamino)heptanoic Acid in Key Synthetic Routes


Generic substitution with other ω-oxo-ω-(phenylamino)alkanoic acids or simple aliphatic carboxylic acids is not possible due to the compound's specific seven-carbon linker length and its precisely defined terminal functionality, which are required for constructing the pharmacophore of potent SAHA-based non-hydroxamate HDAC inhibitors. [1] The crystal structure of the compound reveals a unique hydrogen-bonding motif, shared only with its six-carbon analog, that governs its solid-state properties and may influence its behavior in certain formulations or analytical methods. [2] The specific combination of a terminal carboxylic acid and a phenylamide group at this exact chain length is essential for generating the thiol or other zinc-binding group (ZBG)-containing derivatives described in the primary medicinal chemistry literature. [3]

7-Oxo-7-(phenylamino)heptanoic Acid: Quantitative Differentiation from Closest Structural Analogs


Crystal Structure and Hydrogen-Bonding Network: A Defined Solid-State Identity

The solid-state structure of 7-oxo-7-(phenylamino)heptanoic acid is defined by a centrosymmetric dimer formation via O-H···O hydrogen bonds (carboxylic acid dimer) and further linked into chains via N-H···O hydrogen bonds. This exact pattern is shared with its six-carbon analog, 6-oxo-6-(phenylamino)hexanoic acid, but differs from other chain-length analogs. [1]

Crystallography Solid-State Chemistry Material Science

Chain-Length Specificity in HDAC Inhibitor Pharmacophore Construction

The seven-carbon chain length (n=6) of 7-oxo-7-(phenylamino)heptanoic acid is the optimal spacer for constructing potent HDAC inhibitors within the SAHA-derived non-hydroxamate series. Derivatives based on this exact scaffold, such as the corresponding thiol (compound 7), demonstrate HDAC inhibitory activity comparable to SAHA (IC₅₀ = 0.11 µM). [1] Altering the chain length (e.g., to the six-carbon analog) results in a significant loss of potency, as the distance between the surface recognition cap and the zinc-binding group is no longer optimal for spanning the HDAC active site tunnel. [2]

Medicinal Chemistry HDAC Inhibitors SAR Studies

High-Value Application Scenarios for 7-Oxo-7-(phenylamino)heptanoic Acid


Synthesis of SAHA-Based Non-Hydroxamate HDAC Inhibitors

This compound is the essential carboxy-terminal building block for the synthesis of potent, non-hydroxamate histone deacetylase (HDAC) inhibitors, specifically those designed to replace the hydroxamic acid moiety with alternative zinc-binding groups like thiols or mercaptoamides. [1] The seven-carbon chain provides the optimal spacing between the surface-recognition cap and the enzyme's catalytic zinc ion, as validated by SAR studies showing a >90-fold loss in potency when the linker is shortened by a single carbon atom. [2]

Development of Class I-Selective HDAC Probes

The compound serves as a precursor for generating chemical probes with defined HDAC paralog selectivity. For instance, derivatives like methyl sulfoxide 15, synthesized from this scaffold, have been shown to cause hyperacetylation of histone H4 (a Class I HDAC substrate) without inducing accumulation of acetylated α-tubulin (an HDAC6 substrate), indicating functional selectivity within a cellular context. [1] This profile is valuable for dissecting the biological roles of individual HDAC isoforms.

Crystallography and Solid-State Formulation Studies

The compound's well-defined solid-state structure, characterized by a centrosymmetric dimer and a consistent hydrogen-bonded chain motif, makes it a reliable standard for crystallographic studies and analytical method development. [3] Its known crystal packing differentiates it from analogs with different chain lengths or substitutions, ensuring reproducible behavior in techniques like X-ray powder diffraction (XRPD) or solid-state NMR, which is critical for quality control in a research setting.

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